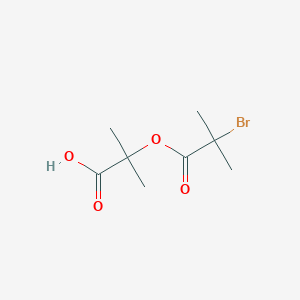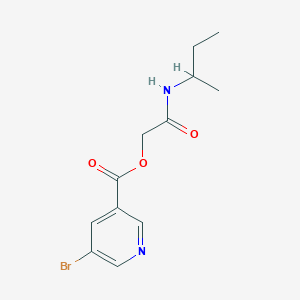
2-(2-Bromo-2-methylpropionyloxy)-2-methylpropionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 2-(2-Bromo-2-methylpropionyloxy)-2-methylpropionic acid and related compounds often involves novel procedures aimed at improving efficiency and selectivity. A noteworthy method involves using ionic liquids obtained from HBr and ammonium-based zwitterions as the solvent and bromination agent, demonstrating excellent selectivity for producing 2-bromopropionic acid from lactide (Kehrer et al., 2018). Another innovative approach features the oxidative dimerization of 11-mercapto-1-undecanol, followed by esterification with 2-bromoisobutyryl bromide, showcasing a highly efficient two-step synthesis (Belegrinou et al., 2010).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives is crucial for understanding their chemical behavior. X-ray diffraction methods have been utilized to determine the crystal structures of related compounds, revealing detailed geometric parameters that influence their physical and chemical properties. For example, the crystal structure of 3-(1-Ethyl-1H-indole-3-carbonyl)aminopropionic acid, synthesized through a related pathway, has been thoroughly analyzed, highlighting the importance of molecular geometry in chemical reactivity and interactions (Xing, 2010).
Chemical Reactions and Properties
This compound participates in various chemical reactions, demonstrating its versatility as a synthetic intermediate. For instance, its involvement in palladium-catalyzed reactions with aryl bromides leads to multiple arylation via successive C-C and C-H bond cleavages, producing complex aromatic compounds (Wakui et al., 2004). Such reactions underscore its utility in creating sophisticated molecular architectures.
科学的研究の応用
Hemoglobin Modulation
- Allosteric Effectors of Hemoglobin: Some derivatives of 2-methylpropionic acids, structurally related to 2-(2-Bromo-2-methylpropionyloxy)-2-methylpropionic acid, have been found to decrease the oxygen affinity of human hemoglobin. This makes them potential candidates for clinical or biological areas that require a reversal of depleted oxygen supply, such as ischemia, stroke, tumor radiotherapy, blood storage, and blood substitutes (Randad et al., 1991).
- Investigation of Effects on Hemoglobin's Oxygen Affinity: A series of similar compounds were synthesized and tested for their ability to reduce hemoglobin's affinity for oxygen. One compound, in particular, was identified as the most potent known for this purpose, highlighting the potential of these compounds in medical applications (Lalezari & Lalezari, 1989).
Polymer Chemistry
- Initiator for Atom Transfer Radical Polymerization: Derivatives of 2-bromopropionic acid have been used as initiators for the heterogeneous atom transfer radical polymerization of methyl methacrylate, demonstrating their utility in polymer chemistry (Wang et al., 2005).
- Synthesis of Graft Copolymer of Natural Rubber: The compound has been used to create a macroinitiator for atom transfer radical polymerization, proving its efficacy in modifying natural rubber for various applications (Yang Yao-hua, 2012).
Nanotechnology
- Superparamagnetic Iron Oxide Nanoparticles (SPIONs): The compound has been used to cap SPIONs, which are useful as a contrast agent in magnetic resonance imaging (MRI) for tumor-specific targeting (Kumar et al., 2012).
- Multifunctional Colloids: In the field of nanotechnology, 2-bromo-2-methylpropionic acid has been used to coat silica colloids with quantum dots and iron oxide particles for creating multifunctional materials with optical, magnetic, and superhydrophobic properties (Yoon et al., 2011).
作用機序
Mode of Action
A related compound, 2-bromopropane, undergoes an elimination reaction where the hydroxide ion acts as a base, removing a hydrogen ion from the carbon atom next to the one holding the bromine . The resulting rearrangement of the electrons expels the bromine as a bromide ion and produces propene . It’s possible that “2-(2-Bromo-2-methylpropionyloxy)-2-methylpropionic acid” might undergo a similar reaction.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how “this compound” interacts with its targets . .
特性
IUPAC Name |
2-(2-bromo-2-methylpropanoyl)oxy-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO4/c1-7(2,9)6(12)13-8(3,4)5(10)11/h1-4H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HINBZZBSDKUDPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC(=O)C(C)(C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-fluorophenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2480214.png)
![7-[(3-aminopyridin-4-yl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B2480216.png)

![2-chloro-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide](/img/structure/B2480219.png)
![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-benzoylbenzoate](/img/structure/B2480220.png)
![7,7-Dimethyl-6-oxaspiro[3.4]octan-2-one](/img/structure/B2480221.png)



![1-(2-Chlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea](/img/structure/B2480229.png)
![N-[(4-Prop-2-ynoxyphenyl)methyl]prop-2-enamide](/img/structure/B2480230.png)
![N-(3-acetylphenyl)-2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2480231.png)
![Methyl 2-[(2,2-diphenylacetyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2480232.png)
![Tert-butyl N-[(2-chloropyrimidin-5-YL)methyl]carbamate](/img/structure/B2480237.png)